4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a pyrimidine ring, and a piperidine ring, each contributing to its unique chemical properties and potential applications. The presence of trifluoromethyl and dimethyl groups further enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Coupling of the Rings: The pyrazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction.
Introduction of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring may yield pyrazole-4-carboxylic acid, while reduction of the pyrimidine ring may yield dihydropyrimidine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may allow it to act as an inhibitor or modulator of specific enzymes or receptors .
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE: This compound is unique due to the presence of the trifluoromethyl group, which enhances its stability and reactivity.
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(METHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE: Similar structure but lacks the trifluoromethyl group, resulting in different reactivity and stability.
N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(CHLORO)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE: Contains a chloro group instead of trifluoromethyl, affecting its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in N-[4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(1-METHYL-4-PIPERIDYL)AMINE makes it unique among similar compounds. This group enhances the compound’s stability, reactivity, and potential for various applications .
Properties
Molecular Formula |
C16H21F3N6 |
---|---|
Molecular Weight |
354.37 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)-N-(1-methylpiperidin-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C16H21F3N6/c1-10-12(9-25(3)23-10)13-8-14(16(17,18)19)22-15(21-13)20-11-4-6-24(2)7-5-11/h8-9,11H,4-7H2,1-3H3,(H,20,21,22) |
InChI Key |
HTUXCESLFOMSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC(=NC(=N2)NC3CCN(CC3)C)C(F)(F)F)C |
Origin of Product |
United States |
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